molecular formula C21H29NO2 B14224273 1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one CAS No. 821789-69-9

1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one

Cat. No.: B14224273
CAS No.: 821789-69-9
M. Wt: 327.5 g/mol
InChI Key: JDFLNCIKHGHWCN-UHFFFAOYSA-N
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Description

1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one is an organic compound with a complex structure that includes a pyridinone core substituted with an ethylhexyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethylpyridine and a suitable aldehyde or ketone.

    Substitution with Ethylhexyl Group: The ethylhexyl group can be introduced via an etherification reaction, where the hydroxyl group of the phenyl ring is reacted with 2-ethylhexanol in the presence of a strong acid catalyst.

    Final Assembly: The final compound is obtained by coupling the substituted pyridinone with the ethylhexyl-substituted phenyl group under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinone ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Materials Science: It is employed in the synthesis of advanced materials with specific optical and electronic characteristics.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Biological Studies: It is used in biological assays to study its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Ethylhexyl)oxy]phenyl-2,6-dimethylpyridin-4(1H)-one: A similar compound with slight variations in the substitution pattern.

    2,6-Dimethyl-4-phenylpyridin-4(1H)-one: Lacks the ethylhexyl group, resulting in different properties.

    4-(4-((2-Ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b2′,3′-d]pyrrole: A related compound used in organic solar cells.

Uniqueness

1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure is crucial.

Properties

CAS No.

821789-69-9

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

1-[3-(2-ethylhexoxy)phenyl]-2,6-dimethylpyridin-4-one

InChI

InChI=1S/C21H29NO2/c1-5-7-9-18(6-2)15-24-21-11-8-10-19(14-21)22-16(3)12-20(23)13-17(22)4/h8,10-14,18H,5-7,9,15H2,1-4H3

InChI Key

JDFLNCIKHGHWCN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=CC(=C1)N2C(=CC(=O)C=C2C)C

Origin of Product

United States

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